

Ampk-IN-3 Specificity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Ampk-IN-3*

Cat. No.: *B10855071*

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **Ampk-IN-3**'s kinase specificity, supported by experimental data and protocols.

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding its specificity is crucial for its application in research and potential therapeutic development. This guide summarizes the available data on **Ampk-IN-3**'s activity against its primary targets and potential off-targets, and provides detailed methodologies for assessing its inhibitory profile.

Kinase Specificity Profile of Ampk-IN-3

The inhibitory activity of **Ampk-IN-3** has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values and percentage of inhibition data available from biochemical assays.

Kinase Target	IC50 (nM)	Percent Inhibition @ 100 nM
Primary Targets		
AMPK (α 2)	60.7[1][2]	64%[1]
AMPK (α 1)	107[1][2]	29%[1]
Off-Targets		
KDR (VEGFR2)	3820[1][2]	Not Reported
FLT1 (VEGFR1)	Not Reported	43%[1]
JAK1 (JH2 pseudokinase domain)	Not Reported	41%[1]

Data sourced from in vitro biochemical assays.[1][2][3]

Experimental Methodologies

The data presented in this guide was generated using established biochemical and cell-based assays. Below are detailed protocols typical for determining kinase inhibitor specificity.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The data for **Ampk-IN-3** was generated using a TR-FRET assay format.[3][4]

Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody. The kinase, substrate, ATP, and the test compound (**Ampk-IN-3**) are incubated together. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor) are then added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Dilute the purified kinase (e.g., AMPK $\alpha 1/\beta 1/\gamma 1$ or $\alpha 2/\beta 1/\gamma 1$) to the desired concentration in kinase buffer.
 - Prepare a solution of the substrate peptide and ATP in kinase buffer.
 - Prepare serial dilutions of **Ampk-IN-3** in DMSO, followed by a final dilution in kinase buffer.
- Assay Procedure:
 - Add the diluted **Ampk-IN-3** or DMSO (vehicle control) to the wells of a microplate.
 - Add the diluted kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
 - Initiate the kinase reaction by adding the substrate/ATP mixture.
 - Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
 - Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and a fluorescent tracer.
 - Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (p-ACC Western Blot)

To confirm that an inhibitor engages its target within a cellular context, the phosphorylation status of a known downstream substrate can be assessed. For AMPK, a key substrate is Acetyl-CoA Carboxylase (ACC). Inhibition of AMPK leads to a decrease in the phosphorylation of ACC at Serine 79 (p-ACC).^{[1][3]}

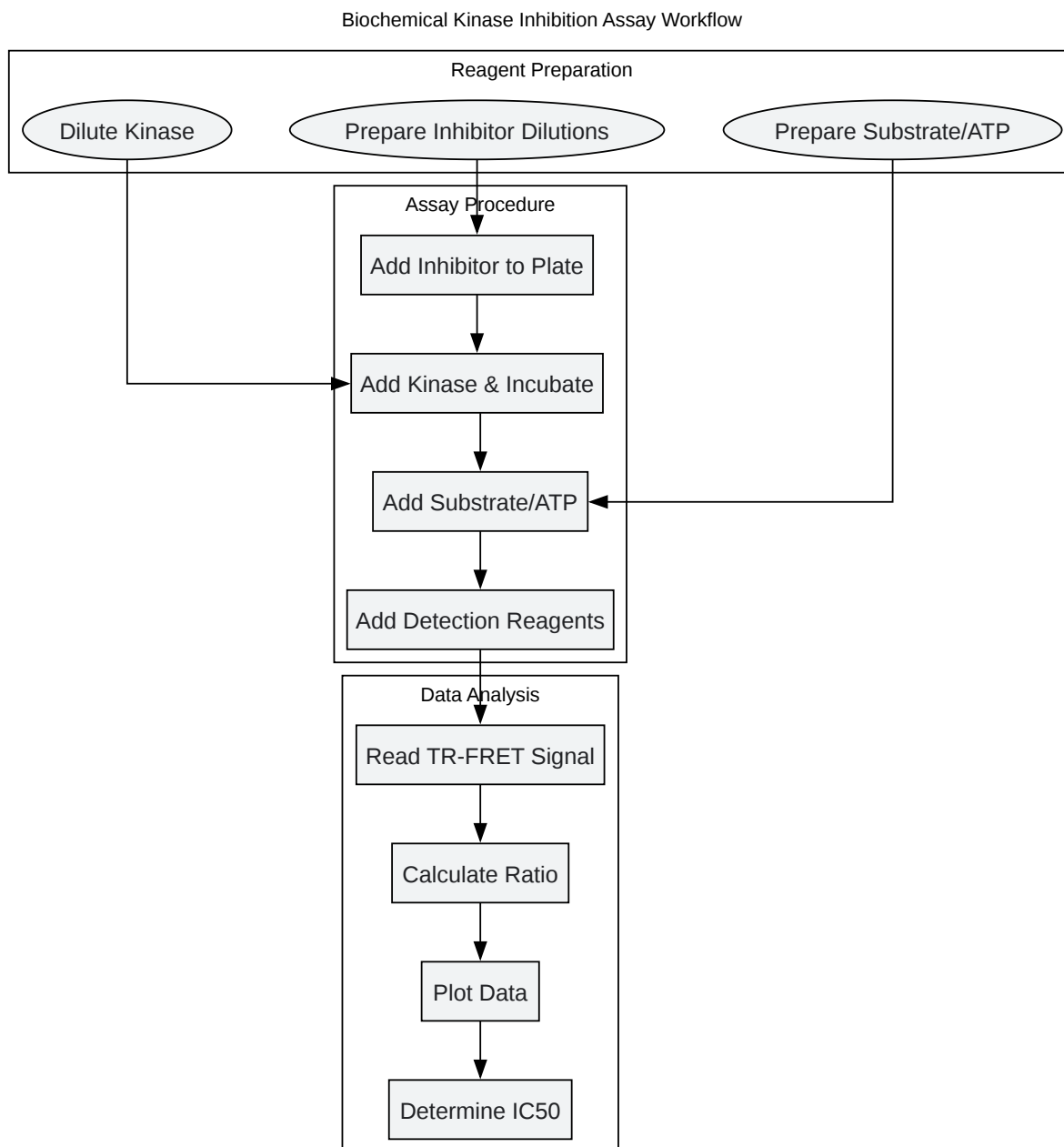
Protocol:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., K562 myeloid leukemia cells) in appropriate media.^[3]
 - Seed the cells in multi-well plates and allow them to adhere or stabilize.
 - Treat the cells with various concentrations of **Ampk-IN-3** or DMSO (vehicle control) for a specified duration (e.g., 2 hours).^[1]
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-ACC (Ser79) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ACC or a housekeeping protein (e.g., GAPDH or β -actin).
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ACC signal to the total ACC or housekeeping protein signal.
 - Compare the normalized p-ACC levels in the **Ampk-IN-3**-treated samples to the vehicle control.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the biological context, the following diagrams are provided.



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Caption: Workflow for TR-FRET based kinase inhibition assay.

Caption: Simplified AMPK signaling pathway showing the point of inhibition by **Ampk-IN-3**.

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